Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
Overview
Description
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a chemical compound with the molecular formula C17H20ClNO3 and a molecular weight of 321.8 g/mol . It is also known by its IUPAC name, benzyl O-benzyl-L-serinate hydrochloride . This compound is a derivative of serine, an amino acid, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride typically involves the protection of the hydroxyl group of serine, followed by the introduction of the benzyl group. One common method includes the use of benzyl carbonochloridate (CbzCl) as a protecting group for the amino group of serine. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, inert atmosphere, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in the presence of suitable nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-oxo-3-(benzyloxy)propanoate, while reduction may produce benzyl 2-amino-3-(benzyloxy)propanol .
Scientific Research Applications
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptoids and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-amino-3-hydroxypropanoate hydrochloride: Lacks the benzyloxy group, making it less lipophilic.
Benzyl 2-amino-3-(methoxy)propanoate hydrochloride: Contains a methoxy group instead of a benzyloxy group, altering its reactivity and biological activity.
Uniqueness
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride is unique due to its specific structural features, such as the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzyl 2-amino-3-phenylmethoxypropanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVLJMLSSCOSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 | |
Record name | 21948-10-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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